Rapid Metabolic Conversion: 98% of 12-Oxododec-9-enoic Acid Converted to 9-Hydroxy-traumatin in Nicotiana attenuata Leaves
In N. attenuata leaves, 98% of de novo produced 12-oxododec-9-enoic acid ((9Z)-traumatin) was rapidly converted to 9-hydroxy-(10E)-traumatin, with two-thirds of this conversion occurring via lipoxygenase-2 (NaLOX2)-mediated product recycling and one-third via nonenzymatic oxidation [1]. This high conversion rate to a reactive electrophile species distinguishes 12-oxododec-9-enoic acid from its downstream products like 12-hydroxy-dodecenoic acid or dodecenedioic acid, which do not undergo the same electrophilic activation.
| Evidence Dimension | Percentage conversion to primary metabolite |
|---|---|
| Target Compound Data | 98% conversion of (9Z)-traumatin to 9-hydroxy-(10E)-traumatin |
| Comparator Or Baseline | Other C12 HPL derivatives (e.g., 12-OH-dodecenoic acid, dodecenedioic acid) |
| Quantified Difference | Dominant metabolic fate (98% conversion) vs. slower, non-electrophilic accumulation for comparators |
| Conditions | In planta quantification by LC-MS/MS in wounded N. attenuata leaves |
Why This Matters
This defines the compound's primary biological role as a precursor to a reactive electrophile species, a property not shared by its reduced or oxidized analogs.
- [1] Kallenbach, M., Gilardoni, P. A., Allmann, S., Baldwin, I. T., & Bonaventure, G. (2011). C12 derivatives of the hydroperoxide lyase pathway are produced by product recycling through lipoxygenase-2 in Nicotiana attenuata leaves. New Phytologist, 191(4), 1054–1068. https://doi.org/10.1111/j.1469-8137.2011.03767.x View Source
